PROTAC CDK9 Degrader-1

描述

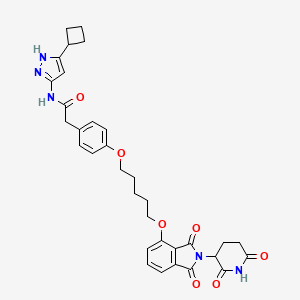

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEHIDWONYOKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of PROTAC CDK9 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of PROTAC CDK9 Degrader-1, a selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the synthetic strategy, key characterization data, detailed experimental protocols, and relevant biological pathways.

Introduction to this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system to selectively eliminate target proteins. This compound is designed to specifically target CDK9, a key transcriptional regulator implicated in various malignancies.[1] This degrader is composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a ligand that binds to CDK9.[2][3] The formation of a ternary complex between CDK9, the PROTAC, and Cereblon leads to the ubiquitination and subsequent proteasomal degradation of CDK9.[1]

Synthesis of this compound

The synthesis of this compound involves the conjugation of a CDK9 inhibitor, a linker, and a Cereblon E3 ligase ligand. The specific CDK9 inhibitor used is based on an aminopyrazole core structure, while the Cereblon ligand is a derivative of thalidomide.[1]

A plausible synthetic route, based on the work by Robb et al., is a convergent approach.[1] This involves the separate synthesis of the three components followed by their sequential coupling.

Logical Synthesis Workflow:

Caption: Logical workflow for the synthesis of this compound.

Characterization of this compound

The characterization of this compound involves a series of in vitro experiments to confirm its ability to selectively degrade CDK9 and to assess its biological activity.

In Vitro Degradation of CDK9

Data Summary:

| Cell Line | Concentration Range | Treatment Time | Observed CDK9 Degradation | Reference |

| HCT116 | 2.5 - 20 µM | 6 hours | Dose-dependent | [1][3] |

| HCT116 | 10 µM | 6 hours | ~56% | [1] |

| HCT116 | 20 µM | 6 hours | ~65% | [1] |

Selectivity Profile

This compound was shown to be selective for CDK9, with no significant degradation of other tested kinases, including CDK2, CDK5, IKKβ, and Akt in HCT116 cells.[1]

Downstream Signaling Effects

The degradation of CDK9 by this compound leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RPB1), a direct substrate of CDK9.[1] Furthermore, a dose-dependent decrease in the levels of the anti-apoptotic protein Mcl-1, whose expression is regulated by CDK9, was observed.[1]

Experimental Protocols

General Cell Culture

HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for CDK9 Degradation

-

Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for 6 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Densitometry analysis of the western blot bands can be performed to quantify the extent of protein degradation.

Experimental Workflow for Western Blotting:

Caption: Workflow for assessing CDK9 degradation by Western Blot.

CDK9 Signaling Pathway

CDK9, in complex with its regulatory cyclin partners (Cyclin T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of transcription by RNA Polymerase II (Pol II). It phosphorylates the C-terminal domain of Pol II, as well as negative elongation factors such as DSIF and NELF, leading to the release of paused Pol II and the transition into productive transcriptional elongation.

CDK9-Mediated Transcriptional Elongation:

References

The Role of Cyclin-Dependent Kinase 9 (CDK9) in Cancer Transcription: A Technical Guide

Executive Summary: Cyclin-dependent kinase 9 (CDK9) is a pivotal transcriptional regulator whose dysregulation is a hallmark of numerous malignancies. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 orchestrates the release of paused RNA Polymerase II, a rate-limiting step in the transcription of a vast number of genes, including many short-lived oncoproteins and survival factors. Cancer cells often exhibit a state of "transcriptional addiction," relying on hyperactive CDK9 to maintain their aggressive phenotype. This dependency makes CDK9 a compelling therapeutic target. This technical guide provides an in-depth exploration of CDK9's biological role in cancer transcription, summarizes key quantitative data, details relevant experimental protocols, and illustrates critical pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to CDK9 and the P-TEFb Complex

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential regulators of the cell cycle and transcription.[1] While some CDKs govern cell cycle progression, others, like CDK9, are primarily involved in regulating gene expression.[2] CDK9 is the catalytic subunit of the P-TEFb complex, which it forms by associating with a regulatory cyclin partner, predominantly Cyclin T1, but also Cyclin T2a, T2b, or Cyclin K.[3][4] Approximately 80% of cellular CDK9 is bound to Cyclin T1.[3]

The activity of the P-TEFb complex is tightly controlled. In an inactive state, it is sequestered within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains the HEXIM1/2 proteins.[5][6] P-TEFb is released from this inhibitory complex by factors such as the bromodomain and extraterminal domain (BET) protein BRD4, which recruits it to chromatin to activate transcription.[5][6] Mammalian cells express two main isoforms of CDK9: a major 42 kDa protein and a minor 55 kDa isoform that contains an N-terminal extension.[3][7] These isoforms have identical phosphorylation patterns but differ in their localization and expression.[3]

The Canonical Role of CDK9 in Transcriptional Regulation

The central function of CDK9 is to overcome promoter-proximal pausing of RNA Polymerase II (Pol II), a major checkpoint in transcription.[2] Shortly after initiation, Pol II often stalls about 20-60 nucleotides downstream of the transcription start site. This pause is mediated by the Negative Elongation Factor (NELF) and the DRB-Sensitivity-Inducing Factor (DSIF).[8][9]

Active P-TEFb is recruited to these paused sites where CDK9 phosphorylates key substrates to trigger productive elongation:

-

The C-Terminal Domain (CTD) of Pol II: CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats (YSPTSPS) of the Pol II CTD.[3][10] This phosphorylation event is a hallmark of elongating polymerase.

-

DSIF: Phosphorylation of the Spt5 subunit of DSIF by CDK9 converts it from a negative to a positive elongation factor.[9][11]

-

NELF: CDK9-mediated phosphorylation of NELF leads to its dissociation from the transcription complex, which is essential for releasing the pause.[8][9]

This series of phosphorylation events effectively releases the Pol II "brake," allowing it to transition into a productive elongation phase and synthesize a full-length mRNA transcript.[12] Beyond elongation, CDK9 activity is also implicated in co-transcriptional processing of nascent transcripts and in transcription termination.[2][13]

Caption: CDK9-mediated phosphorylation of Pol II, DSIF, and NELF releases the paused polymerase.

Dysregulation of CDK9 in Cancer Transcription

Many cancers become dependent on the constant, high-level expression of specific genes for their survival and proliferation—a phenomenon known as transcriptional addiction.[9] These genes often encode short-lived proteins, such as oncoproteins (e.g., MYC) and anti-apoptotic factors (e.g., MCL-1), whose replenishment requires continuous transcriptional output.[1][14] CDK9 is a master regulator of this process, and its dysregulation is frequently observed in both hematological and solid tumors.[1][7]

Key Roles of CDK9 in Cancer:

-

Oncogene Expression: CDK9 is critical for the expression of key driver oncogenes. In over 70% of human cancers where the MYC transcription factor is dysregulated, CDK9 acts as an essential cofactor, facilitating the transcription of MYC's target genes.[9]

-

Super-Enhancer Regulation: Cancers often hijack super-enhancers—large clusters of enhancers—to drive robust expression of lineage-defining oncogenes.[1] These regions are densely occupied by transcription factors and are highly sensitive to the inhibition of transcriptional co-activators, including CDK9.[1] BRD4 plays a key role in recruiting P-TEFb to super-enhancers, creating a feed-forward loop that sustains high oncogene expression.[15]

-

Survival Pathways: CDK9 controls the transcription of crucial anti-apoptotic proteins, particularly MCL-1, a member of the BCL-2 family.[9] By maintaining high levels of MCL-1, cancer cells evade apoptosis. Inhibition of CDK9 leads to a rapid decrease in MCL-1 protein levels, triggering cell death.

The heightened reliance of cancer cells on CDK9 activity makes them more sensitive to its inhibition than normal cells, providing a therapeutic window.[1]

Caption: CDK9 is a central node in oncogenic pathways driven by MYC and super-enhancers.

Data Presentation: Role of CDK9 in Various Cancers

The dysregulation of CDK9 and its downstream pathways is implicated in a wide range of human cancers.

| Cancer Type | Key Oncogenes/Pathways Affected | Therapeutic Implication | References |

| Hematological Malignancies | |||

| Acute Myeloid Leukemia (AML) | MYC, MCL-1, MLL fusion proteins | High sensitivity to CDK9 inhibitors. | [16] |

| Chronic Lymphocytic Leukemia (CLL) | MCL-1 | Inhibition of CDK9/CDK7 decreases MCL-1 levels. | [7] |

| Multiple Myeloma | MYC, MCL-1 | CDK9 inhibitors show pre-clinical efficacy. | [7][14] |

| Diffuse Large B-cell Lymphoma | MYC | High susceptibility to apoptosis upon CDK9 inhibition. | [14] |

| Solid Tumors | |||

| Breast Cancer (TNBC) | MYC, Super-enhancer driven genes | High CDK9 expression correlates with poor survival. | [1] |

| Prostate Cancer | Androgen Receptor (AR), MYC | P-TEFb is activated by AR-regulated enhancer RNAs. | [1] |

| Neuroblastoma | MYCN | CDK9 inhibition suppresses MYCN transcription. | [7][17] |

| Rhabdomyosarcoma | PAX3-FOXO1 fusion protein | Fusion protein recruits P-TEFb to drive oncogenesis. | [7] |

| Melanoma | CDK9 overexpression | CDK7/9 inhibitors reduce proliferation and invasion. | [16] |

CDK9 as a Therapeutic Target

Given its central role in sustaining oncogenic transcription, inhibiting CDK9 has emerged as a promising anti-cancer strategy. The primary approach is the development of small-molecule inhibitors that target the ATP-binding pocket of the kinase.[3]

First-generation compounds like Flavopiridol (Alvocidib) were "pan-CDK" inhibitors with activity against multiple CDKs, leading to significant toxicity and limited clinical success.[14][17] More recent efforts have focused on developing more selective CDK9 inhibitors to improve the therapeutic index.

Data Presentation: Selected CDK9 Inhibitors

| Inhibitor | Selectivity Profile | CDK9 IC50 | Development Stage (Selected Indications) | References |

| Flavopiridol (Alvocidib) | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | ~30 nM | Phase II (AML, CLL) | [3][15] |

| Dinaciclib | Potent inhibitor of CDK1, 2, 5, 9 | ~4 nM | Phase III (CLL) | [1] |

| SNS-032 (BMS-387032) | Selective for CDK2, 7, 9 | ~4 nM | Phase I (CLL, Multiple Myeloma) | [18][19] |

| AZD4573 | Potent and selective CDK9 inhibitor | <5 nM | Phase II (Hematological Malignancies) | [19][20] |

| KB-0742 | Potent and selective CDK9 inhibitor | ~7 nM | Phase II (Solid Tumors, Lymphomas) | [20] |

| AT7519 | Pan-CDK (CDK1, 2, 4, 5, 9) | ~10 nM | Phase II (Mantle Cell Lymphoma, CLL) | [20][21] |

| LY2857785 | Selective for CDK9, CDK8 | 11 nM | Preclinical | [18] |

Note: IC50 values can vary depending on the assay conditions.

Key Experimental Methodologies

Validating the activity and mechanism of CDK9 inhibitors requires a suite of robust biochemical and cell-based assays.

Caption: A typical workflow for the preclinical evaluation of a novel CDK9 inhibitor.

Protocol: CDK9 Kinase Activity Assay (Luminescent ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates directly with CDK9 activity.[22][23]

Materials:

-

Recombinant active CDK9/CyclinT1 or CDK9/CyclinK enzyme

-

Kinase substrate (e.g., generic peptide substrate like Cdk7/9tide, or full-length protein like Pol II CTD)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ATP solution (10 mM stock)

-

Test inhibitor compound, serially diluted in DMSO

-

White, opaque 96-well or 384-well assay plates

Procedure:

-

Prepare Kinase Reaction Mix: In the kinase assay buffer, prepare a solution containing the kinase substrate and ATP at 2x the final desired concentration (e.g., final concentration of 10-100 µM ATP).

-

Plate Inhibitor: Add 1-2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the assay plate wells.

-

Add Enzyme: Dilute the CDK9/CyclinT1 enzyme in kinase assay buffer to a 2x or 4x working concentration. Add 2.5-5 µL to the wells containing the inhibitor.

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of the 2x substrate/ATP mix to each well. The final reaction volume is typically 10-25 µL.

-

Incubate: Cover the plate and incubate at room temperature or 30°C for 60-120 minutes.

-

Stop Reaction & Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 10 µL) to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

-

Detect ADP: Add a volume of Kinase Detection Reagent equal to the new total volume (e.g., 20 µL) to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Read Luminescence: Measure the luminescent signal using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Viability Assay (Resazurin Reduction Assay)

This protocol assesses the effect of CDK9 inhibitors on the metabolic activity and viability of cancer cells.[21]

Materials:

-

Cancer cell line of interest (e.g., AML, TNBC cell line)

-

Complete cell culture medium

-

CDK9 inhibitor, serially diluted

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well flat-bottomed cell culture plates

-

Fluorescence plate reader (Ex/Em ~544/590 nm)

Procedure:

-

Seed Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treat with Inhibitor: Prepare serial dilutions of the CDK9 inhibitor in complete medium. Add 50-100 µL of the diluted inhibitor to the appropriate wells. Include wells with vehicle control (DMSO-treated) and wells with medium only (blank).

-

Incubate: Return the plate to the incubator for 48-72 hours.

-

Add Resazurin: Add 20 µL of Resazurin solution to each well, including the blank wells.

-

Incubate for Signal Development: Incubate the plate for 2-4 hours. Metabolically active, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Measure Fluorescence: Read the fluorescence at an excitation of ~544 nm and an emission of ~590 nm.

-

Data Analysis:

-

Subtract the average fluorescence value of the blank wells from all other wells.

-

Calculate the relative cell viability for each treatment by normalizing the fluorescence values to the average of the DMSO-treated control wells (set to 100% viability).

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the relative viability against the log of the inhibitor concentration.

-

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps to determine the occupancy of CDK9 at specific genomic loci, such as the promoters of MYC or MCL-1.

Materials:

-

Cells treated with a CDK9 inhibitor or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

ChIP-grade anti-CDK9 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer and Proteinase K

-

Reagents for DNA purification

-

Reagents for qPCR analysis

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and resuspend in a shearing buffer. Shear the chromatin into fragments of 200-800 bp using sonication.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate a portion of the lysate (saving some as "input" control) overnight at 4°C with either the anti-CDK9 antibody or the IgG control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating with Proteinase K at 65°C for several hours.

-

DNA Purification: Purify the immunoprecipitated DNA (and the input DNA) using spin columns or phenol-chloroform extraction.

-

Analysis (qPCR): Use quantitative PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., MYC, MCL-1) and a negative control region.

-

Data Analysis: Quantify the amount of precipitated DNA in the CDK9 IP and IgG samples. Normalize these values to the input DNA to calculate the percent input. A significant enrichment in the CDK9 IP sample compared to the IgG control indicates CDK9 binding at that locus. Treatment with a CDK9 inhibitor may alter this binding pattern.

Conclusion and Future Directions

CDK9 is a master regulator of transcriptional elongation and a critical node in the oncogenic signaling networks of many cancers. Its role in driving the expression of key survival and proliferation genes makes it an exceptionally attractive target for therapeutic intervention. While early pan-CDK inhibitors showed limited success, the development of more potent and selective CDK9 inhibitors holds significant promise for treating transcriptionally addicted tumors.

Future research will likely focus on several key areas:

-

Combination Therapies: Combining CDK9 inhibitors with other targeted agents, such as BET inhibitors (which block BRD4) or BCL-2 family inhibitors, may produce synergistic anti-tumor effects and overcome resistance mechanisms.[15]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CDK9 inhibition is crucial for clinical success. This may include levels of MYC expression, super-enhancer profiles, or specific genetic dependencies.

-

Novel Therapeutic Modalities: Beyond small-molecule inhibitors, the development of CDK9-targeted protein degraders (PROTACs) offers an alternative strategy to ablate CDK9 function, which may provide more sustained and profound anti-tumor activity.[24]

Continued exploration of the complex biology of CDK9 will undoubtedly fuel the development of innovative and effective cancer therapies.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

- 14. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 21. Cell viability assays [bio-protocol.org]

- 22. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to PROTAC CDK9 Degrader-1: A Technical Overview of Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and applying PROTAC CDK9 Degrader-1 in basic research settings. This document provides a detailed overview of the molecule's mechanism of action, key signaling pathways, experimental protocols, and quantitative data to facilitate its effective use in laboratory research.

Introduction to PROTAC Technology and CDK9

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel approach to therapeutic intervention by targeting proteins for degradation. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II (RNAP II) and negative elongation factors. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.

This compound: A Specific Tool for CDK9 Elimination

This compound (CAS: 2118356-96-8) is a specific chemical probe designed to induce the selective degradation of CDK9.[1][2][3] It is composed of a ligand that binds to CDK9 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a flexible linker.[1][2] By hijacking the CRBN E3 ligase complex, this compound effectively targets CDK9 for ubiquitination and subsequent proteasomal degradation.

Mechanism of Action

The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation.

Diagram: Mechanism of Action of this compound

Caption: this compound forms a ternary complex with CDK9 and the CRBN E3 ligase, leading to CDK9 ubiquitination and proteasomal degradation.

Quantitative Data for PROTAC CDK9 Degraders

The following tables summarize the in vitro efficacy of various reported PROTAC CDK9 degraders in different cancer cell lines. This data is essential for selecting the appropriate compound and concentration for your research.

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| dCDK9-202 | TC-71 | 3.5 | >99 | |

| PROTAC CDK9 degrader-5 | MV411 (CDK942 isoform) | 100 | N/A | [4] |

| PROTAC CDK9 degrader-5 | MV411 (CDK955 isoform) | 140 | N/A | [4] |

| PROTAC Compound | Cell Line | IC50 (nM) | Citation |

| dCDK9-202 | TC-71 | 8.5 |

Note: Data for "this compound" specifically is limited in the public domain. The data presented here for other named CDK9 degraders can serve as a reference for expected potency.

CDK9 Signaling Pathway

CDK9 is a central node in the regulation of gene transcription. Its degradation can have profound effects on various cellular processes, particularly in cancer cells that are dependent on high levels of transcription of oncogenes like MYC.

Diagram: Simplified CDK9 Signaling Pathway in Transcriptional Regulation

Caption: CDK9, as part of the P-TEFb complex, promotes transcriptional elongation. This compound inhibits this process by targeting CDK9 for degradation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Western Blot Analysis of CDK9 Degradation

This protocol is for assessing the dose-dependent degradation of CDK9 in a selected cell line.

Materials:

-

Cell line of interest (e.g., HCT116)

-

This compound

-

Complete cell culture medium

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK9, anti-GAPDH or β-actin as loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) and a DMSO vehicle control for a specified time (e.g., 6 hours).[2]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-GAPDH or β-actin antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a DMSO control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Diagram: Experimental Workflow for this compound Characterization

Caption: A typical in vitro workflow to assess the degradation potency and cytotoxic effects of this compound.

Conclusion

This compound represents a valuable tool for basic research, enabling the specific and efficient removal of CDK9 from cellular systems. This allows for a deeper understanding of the biological roles of CDK9 in various physiological and pathological processes. The protocols and data provided in this guide are intended to facilitate the successful implementation of this technology in your research endeavors. As with any chemical probe, it is crucial to include appropriate controls in all experiments to ensure the observed effects are specifically due to the degradation of the target protein.

References

The Chemical Synthesis of Novel CDK9 PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of novel Proteolysis Targeting Chimeras (PROTACs) for Cyclin-Dependent Kinase 9 (CDK9). CDK9, a key regulator of transcriptional elongation, has emerged as a promising therapeutic target in various cancers. PROTAC technology offers a novel approach to target CDK9 by inducing its degradation through the ubiquitin-proteasome system. This document details the design, synthesis, and evaluation of leading CDK9 PROTACs, providing structured data, in-depth experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, primarily in association with Cyclin T1.[1][2] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to the release of paused RNAP II and promoting transcriptional elongation.[2] Dysregulation of CDK9 activity is a hallmark of various cancers, including hematological malignancies and solid tumors, where it drives the expression of anti-apoptotic proteins and oncogenes.[1][3] Consequently, targeting CDK9 for degradation via the PROTAC strategy presents a compelling therapeutic approach to downregulate these critical cancer-driving genes.[4]

Core Components of CDK9 PROTACs

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a ternary complex between the PROTAC, CDK9, and an E3 ligase leads to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.[5]

The design and synthesis of effective CDK9 PROTACs involve the careful selection and chemical conjugation of these three elements.

Quantitative Data Summary of Key CDK9 PROTACs

The following tables summarize the in vitro and in vivo activities of several notable CDK9 PROTACs, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Degradation and Antiproliferative Activity of CDK9 PROTACs

| PROTAC | CDK9 Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| dCDK9-202 | SNS-032 | TX-16 (CRBN) | TC-71 | 3.5 | >99 | 8.5 | [6][7] |

| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | MOLT4 | - | - | 50 | [8][9] |

| B03 | BAY-1143572 | Pomalidomide (CRBN) | MV4-11 | Low nM | - | More potent than warhead | [10] |

| CD-5 | iCDK9 | Pomalidomide (CRBN) | Jurkat | - | Significant | - | [11] |

Table 2: In Vivo Activity of dCDK9-202

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Mice | TC-71 Xenograft | 10 mg/kg (intravenous) | Effective tumor growth inhibition with no observed toxicity | [6][7] |

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the role of the CDK9/Cyclin T1 complex in transcriptional elongation and how a CDK9 PROTAC induces its degradation.

Caption: CDK9/Cyclin T1 phosphorylates RNAP II, promoting transcription. A CDK9 PROTAC forms a ternary complex with CDK9 and an E3 ligase, leading to ubiquitination and proteasomal degradation of CDK9.

General Experimental Workflow for CDK9 PROTAC Synthesis and Evaluation

The development of a novel CDK9 PROTAC follows a structured workflow from initial design to in vivo testing.

Caption: A streamlined workflow for the discovery and development of novel CDK9 PROTACs, from initial design to a preclinical candidate.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key CDK9 PROTACs and relevant biological assays.

General Chemical Synthesis of a CDK9 PROTAC (dCDK9-202)

The synthesis of dCDK9-202 involves the preparation of a functionalized CDK9 inhibitor (based on SNS-032), a functionalized CRBN ligand (TX-16), and their subsequent conjugation via a linker.[6]

Materials and Reagents:

-

Starting materials for SNS-032 and TX-16 synthesis

-

Linker precursors with appropriate functional groups (e.g., carboxylic acid, amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (HPLC, column chromatography)

Step-by-Step Procedure:

-

Synthesis of Functionalized CDK9 Inhibitor (SNS-032 derivative):

-

Synthesize the core SNS-032 structure according to established literature methods.

-

Introduce a reactive handle for linker attachment, typically an amine or carboxylic acid, at a solvent-exposed region of the molecule. For SNS-032, this is often on the piperidine ring.[12]

-

-

Synthesis of Functionalized E3 Ligase Ligand (TX-16 derivative):

-

Synthesize the TX-16 ligand based on published procedures.

-

Incorporate a complementary reactive group for linker conjugation.

-

-

Linker Synthesis and Conjugation:

-

Synthesize a linker of desired length and composition (e.g., PEG-based, alkyl chain) with orthogonal protecting groups if necessary.

-

Method A (Convergent Synthesis): Couple the functionalized CDK9 inhibitor to one end of the linker and the functionalized E3 ligase ligand to the other end in a stepwise manner.

-

Method B (Stepwise Elongation): Attach the linker to either the CDK9 inhibitor or the E3 ligase ligand first, followed by deprotection and coupling with the other component.

-

-

Final Deprotection and Purification:

-

Remove any remaining protecting groups under appropriate conditions (e.g., TFA for Boc groups).

-

Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

-

Western Blotting for CDK9 Degradation

This protocol is used to assess the ability of a PROTAC to induce the degradation of CDK9 in a cellular context.

Materials and Reagents:

-

Cancer cell line of interest (e.g., TC-71, MV4-11)

-

CDK9 PROTAC and controls (e.g., warhead alone, inactive epimer)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-CDK9, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Step-by-Step Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the CDK9 PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include vehicle (DMSO) and negative controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the percentage of CDK9 degradation relative to the vehicle control.

-

Conclusion and Future Directions

The development of CDK9 PROTACs represents a promising frontier in cancer therapy. The ability to induce the degradation of this key transcriptional regulator offers a powerful alternative to traditional inhibition, with the potential for enhanced selectivity and a more durable response. The data and protocols presented in this guide highlight the significant progress made in this field, exemplified by potent degraders such as dCDK9-202.

Future research will likely focus on:

-

Expanding the repertoire of E3 ligase ligands: Exploring novel E3 ligases may lead to PROTACs with improved tissue-specificity and safety profiles.

-

Optimizing linker design: Fine-tuning the length, rigidity, and composition of the linker can significantly impact the stability and efficacy of the ternary complex.

-

Overcoming resistance mechanisms: Investigating potential mechanisms of resistance to CDK9 degradation will be crucial for the long-term clinical success of these agents.

This technical guide serves as a foundational resource for researchers dedicated to advancing the chemical synthesis and biological evaluation of novel CDK9 PROTACs, with the ultimate goal of translating these innovative molecules into effective cancer therapeutics.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medkoo.com [medkoo.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 [ccspublishing.org.cn]

- 12. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Ternary Complex Formation of PROTAC CDK9 Degrader-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of the core mechanism of action for PROTAC CDK9 Degrader-1, focusing on the critical formation of the ternary complex. Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in various cancers. This compound offers a novel approach to target CDK9 by inducing its degradation rather than simple inhibition.[1][2]

This document outlines the fundamental principles of PROTAC-mediated degradation, detailed experimental protocols for characterizing the formation and functional consequences of the CDK9-PROTAC-E3 ligase ternary complex, and a summary of key quantitative data.

Mechanism of Action: The Ternary Complex

The cornerstone of PROTAC efficacy lies in its ability to form a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity. This compound is a heterobifunctional molecule featuring a ligand that binds to CDK9 and another that recruits an E3 ligase, most commonly Cereblon (CRBN).[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[3] This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for CDK9 degraders, providing a comparative overview of their biochemical and cellular activities.

Table 1: Cellular Degradation Potency of CDK9 PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| This compound (Compound 3) | HCT116 | ~10,000 - 20,000 | ~65 | [4] |

| B03 | MV4-11 | 7.62 | >90 | [5] |

| dCDK9-202 | TC-71 | 3.5 | >99 | [6] |

| THAL-SNS-032 | HeLa | 166 | N/A | [7] |

| PROTAC CDK9 degrader-6 | MV411 | 100 (CDK9_42), 140 (CDK9_55) | >90 | [8] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Inhibitory Activity of CDK9 PROTACs and Precursors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| TB003 | CDK9 | 5 | Kinase Assay | [9] |

| TB008 | CDK9 | 3.5 | Kinase Assay | [9] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following sections provide comprehensive protocols for key experiments.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for potent protein degradation. Several biophysical techniques can be employed to characterize the binding affinities and kinetics of this interaction.

SPR is a label-free technique used to measure the kinetics of binding events in real-time.

Protocol:

-

Immobilization: Covalently immobilize recombinant human Cereblon (CRBN) E3 ligase onto a CM5 sensor chip via amine coupling.

-

Binary Binding: To determine the binding affinity of this compound to CRBN, inject serial dilutions of the PROTAC over the sensor surface.

-

Ternary Complex Formation: To measure the formation of the ternary complex, pre-incubate a constant, saturating concentration of recombinant human CDK9/Cyclin T1 with serial dilutions of this compound. Inject these mixtures over the CRBN-functionalized surface.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the KD of the binary interaction (PROTAC to CRBN) to the KD of the ternary interaction (PROTAC + CDK9 to CRBN). An α value greater than 1 indicates positive cooperativity.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Dialyze purified recombinant CDK9/Cyclin T1 and CRBN proteins extensively against the same buffer to minimize buffer mismatch effects. Dissolve this compound in the final dialysis buffer.

-

Binary Titrations:

-

To measure PROTAC binding to CDK9, titrate the PROTAC solution into the sample cell containing CDK9/Cyclin T1.

-

To measure PROTAC binding to CRBN, titrate the PROTAC solution into the sample cell containing CRBN.

-

-

Ternary Complex Titration: To characterize the ternary complex, saturate the CRBN protein with the PROTAC by pre-mixing them in a defined molar ratio (e.g., 1:1.5) and titrate this complex into the sample cell containing CDK9/Cyclin T1.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

AlphaLISA is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in a high-throughput format.

Protocol:

-

Reagent Preparation: Use a GST-tagged CDK9/Cyclin T1 and a FLAG-tagged CRBN. The this compound is used as the bridging molecule.

-

Assay Procedure:

-

Incubate GST-CDK9/Cyclin T1, FLAG-CRBN, and varying concentrations of this compound in an assay buffer.

-

Add AlphaLISA Glutathione Donor beads and anti-FLAG Acceptor beads.

-

-

Signal Detection: In the presence of the ternary complex, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, leading to light emission at 615 nm. The intensity of the light signal is proportional to the amount of ternary complex formed.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular CDK9 Degradation Assay

This assay quantifies the reduction of endogenous CDK9 levels in cells upon treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate human cancer cells (e.g., HCT116) and allow them to adhere. Treat the cells with a dose-response of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK9 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control to determine the percentage of CDK9 degradation relative to a vehicle-treated control. Calculate the DC50 and Dmax values from the dose-response curves.

Ubiquitination Assay

This assay confirms that the degradation of CDK9 is mediated by the ubiquitin-proteasome system.

Protocol:

-

Cell Treatment: Treat cells with this compound for a time point that precedes significant degradation (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysates and immunoprecipitate CDK9 using an anti-CDK9 antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated CDK9.

This is a live-cell, real-time assay to monitor the ubiquitination of a target protein.

Protocol:

-

Cell Line Engineering: Use CRISPR/Cas9 to insert a HiBiT tag at the endogenous locus of the CDK9 gene in a cell line stably expressing LgBiT. Transfect these cells to express a HaloTag®-Ubiquitin fusion protein.

-

Assay Procedure:

-

Add a fluorescent HaloTag® ligand and a NanoLuc® substrate to the cells.

-

Treat the cells with this compound.

-

-

Signal Detection: PROTAC-induced ubiquitination of HiBiT-CDK9 by HaloTag®-Ubiquitin brings the NanoLuc® donor and the HaloTag® acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured over time.

-

Data Analysis: An increase in the BRET signal indicates an increase in CDK9 ubiquitination.

Conclusion

The formation of a stable and cooperative ternary complex between CDK9, this compound, and an E3 ligase is the critical initiating event in the targeted degradation of CDK9. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding kinetics, cellular degradation efficiency, and mechanism of action of this and other CDK9-targeting PROTACs. A thorough understanding of these parameters is essential for the rational design and optimization of next-generation protein degraders for therapeutic applications.

References

- 1. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 2. o2hdiscovery.co [o2hdiscovery.co]

- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. mdpi.com [mdpi.com]

The Role of Cyclin-Dependent Kinase 9 (CDK9) as a Therapeutic Target in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation of key oncogenes and anti-apoptotic proteins. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9-mediated phosphorylation of RNA Polymerase II is a pivotal step in the expression of short-lived proteins, such as MYC and Mcl-1, upon which many cancers are dependent for their survival and proliferation. This guide provides a comprehensive technical overview of CDK9 as a therapeutic target, including its signaling pathways, quantitative data on inhibitors, and detailed experimental protocols relevant to drug discovery and development.

The Core Biology of CDK9 in Cancer

CDK9 is a serine/threonine kinase that, in partnership with its regulatory cyclin partners (primarily Cyclin T1, T2a, T2b, or Cyclin K), forms the active P-TEFb complex.[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation.[2] This process is critical for the transcription of a multitude of genes, but cancer cells are particularly reliant on efficient transcription of genes encoding proteins with short half-lives that drive oncogenesis and suppress apoptosis.[3]

Dysregulation of CDK9 activity has been observed in a wide range of hematological and solid tumors, often correlating with poor prognosis.[4] This addiction to CDK9-mediated transcription makes it an attractive target for therapeutic intervention. Inhibition of CDK9 leads to a rapid decrease in the levels of oncoproteins like MYC and anti-apoptotic proteins such as Mcl-1, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3][5]

Key Signaling Pathways Involving CDK9

The activity of CDK9 is tightly regulated within the cell. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2.[6] Upon cellular signaling, P-TEFb is released from this complex and recruited to gene promoters by transcription factors and co-activators, most notably the bromodomain and extraterminal (BET) family protein BRD4.[7]

CDK9 Activation and Transcriptional Regulation Pathway:

Caption: General overview of CDK9 activation and its role in transcriptional regulation.

The BRD4-CDK9-MYC Axis:

A critical oncogenic signaling axis involves the interplay between BRD4, CDK9, and the MYC proto-oncogene. BRD4, through its bromodomains, binds to acetylated histones at super-enhancers, which are genomic regions densely occupied by transcription factors that drive the expression of key oncogenes, including MYC. BRD4 then recruits P-TEFb to these super-enhancers, leading to robust MYC transcription.[1][7] This creates a positive feedback loop in many cancers, where high levels of MYC further drive proliferation.

Caption: The BRD4-CDK9-MYC signaling axis in cancer.

CDK9 Regulation of Mcl-1 and Apoptosis:

The anti-apoptotic protein Mcl-1 is a member of the BCL-2 family and has a very short half-life, making its continuous replenishment through transcription essential for cancer cell survival. CDK9-mediated transcription is critical for maintaining high levels of Mcl-1.[3][5] Inhibition of CDK9 leads to a rapid decline in Mcl-1 protein levels, which in turn sensitizes cancer cells to apoptosis.

References

- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Measuring CDK9 Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target in various diseases, including cancer. The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has provided a novel strategy to eliminate CDK9 protein rather than just inhibiting its kinase activity. This document provides a detailed protocol for measuring the degradation of CDK9 in cultured cells using Western blotting, a fundamental and widely used technique for protein analysis.

Signaling Pathway: PROTAC-Mediated CDK9 Degradation

The targeted degradation of CDK9 by a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC is a heterobifunctional molecule with one end that binds to the target protein (CDK9) and the other end that recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate CDK9, marking it for recognition and subsequent degradation by the 26S proteasome.

Caption: PROTAC-mediated degradation of CDK9.

Experimental Workflow

The overall workflow for measuring CDK9 degradation by Western blot involves treating cells with a CDK9 degrader, preparing cell lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and finally, detecting CDK9 and a loading control with specific antibodies.

Caption: Western blot workflow for CDK9 degradation.

Quantitative Data Summary

The following tables summarize quantitative data on CDK9 degradation from published studies. The degradation is typically measured as a percentage decrease relative to a vehicle control.

Table 1: Dose-Dependent Degradation of CDK9

| Degrader Compound | Cell Line | Concentration (µM) | CDK9 Degradation (%) | Reference |

| Degrader 3 | HCT116 | 10 | ~56% | [1] |

| Degrader 3 | HCT116 | 20 | ~65% | [1] |

| LL-CDK9-12 | 22RV1 | 0.362 (DC50) | 50% | [2] |

| THAL-SNS-032 | MOLT4 | 0.250 | Significant | [3] |

| TB003 | Malme-3M | 1 | Time-dependent decrease | [4][5] |

| PROTAC CDK9 degrader-5 | MV4-11 | 0.10 (DC50 for 42kDa isoform) | 50% | [6] |

| PROTAC CDK9 degrader-5 | MV4-11 | 0.14 (DC50 for 55kDa isoform) | 50% | [6] |

Table 2: Time-Dependent Degradation of CDK9

| Degrader Compound | Cell Line | Time (hours) | CDK9 Degradation | Reference |

| THAL-SNS-032 | MOLT4 | 2 | Most depleted protein | [3] |

| THAL-SNS-032 | MOLT4 | 6 | Significant degradation | [3] |

| THAL-SNS-032 (washout) | MOLT4 | 12 (post-washout) | Partial rebound | [3] |

| THAL-SNS-032 (washout) | MOLT4 | 36 (post-washout) | Return to baseline | [3] |

| PROTAC CDK9 degrader-5 | MV4-11 | 1-6 | Time-dependent decrease | [6] |

| TB003 | NCI-H358 | 6 | Concentration-dependent decrease | [7] |

Experimental Protocols

Cell Culture and Treatment

-

Culture your cells of interest (e.g., HCT116, MOLT4, 22RV1) in the appropriate medium and conditions until they reach the desired confluency (typically 70-80%).[8]

-

Treat the cells with the CDK9 degrader compound at various concentrations and for different time points as required by the experimental design. Include a vehicle-only control (e.g., DMSO).

Cell Lysis

-

After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8][10] A common RIPA buffer recipe is:

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS[11]

-

-

For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding the lysis buffer.[9]

-

Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[12]

-

Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][12]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[4][13]

-

Prepare a standard curve using the provided bovine serum albumin (BSA) standards.

-

Based on the calculated concentrations, normalize all samples to the same protein concentration by adding lysis buffer. An optimal concentration is typically 1-5 mg/mL.[9]

Sample Preparation for SDS-PAGE

-

To a calculated volume of each lysate (containing equal amounts of protein, e.g., 20-30 µg), add 4X or 6X Laemmli sample buffer. A standard 2X Laemmli buffer contains SDS and a reducing agent like β-mercaptoethanol or DTT.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]

-

Briefly centrifuge the samples to pellet any remaining debris.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)

-

Prepare or purchase a polyacrylamide gel of an appropriate percentage to resolve CDK9 (which has isoforms around 42 kDa and 55 kDa).[15] A 10% or 12% gel is generally suitable.

-

Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.

-

Load the prepared protein samples and a molecular weight marker into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[1]

Protein Transfer

-

Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. A typical transfer buffer contains Tris, glycine, and methanol.[16]

-

Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.[16]

-

Place the sandwich in the transfer apparatus and perform the transfer. This can be done using a wet (tank) or semi-dry transfer system.[17] For wet transfer, a common condition is 100V for 1 hour at 4°C.[17]

Blocking

-

After transfer, rinse the membrane briefly with deionized water or TBST (Tris-buffered saline with 0.1% Tween-20).

-

To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.[18] Common blocking buffers are 5% non-fat dry milk or 5% BSA in TBST.[18] The choice may depend on the primary antibody; for phospho-specific antibodies, BSA is often preferred.[18]

Antibody Incubation

-

Primary Antibody:

-

Dilute the primary antibody against CDK9 in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]

-

Also, probe a separate membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.

-

-

Washing:

-

The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]

-

-

Secondary Antibody:

-

Dilute the HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[19]

-

-

Final Washes:

-

Wash the membrane three to five times for 5-10 minutes each with TBST.[19]

-

Chemiluminescent Detection

-

Prepare the enhanced chemiluminescence (ECL) working solution by mixing the reagents according to the manufacturer's protocol.[20]

-

Incubate the membrane in the ECL solution for 1-5 minutes.[21]

-

Drain the excess reagent and place the membrane in a plastic sheet protector or wrap.

-

Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.[20]

Data Analysis and Quantification

-

Develop the film or acquire the digital image of the Western blot.

-

Perform densitometric analysis using software such as ImageJ.

-

Quantify the band intensity for CDK9 and the corresponding loading control in each lane.[22]

-

Normalize the CDK9 band intensity to the intensity of the loading control for each sample.

-

Calculate the percentage of CDK9 degradation in the treated samples relative to the vehicle-treated control.

References

- 1. SDS-PAGE Protocol | Rockland [rockland.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 5. assaygenie.com [assaygenie.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pierce BCA Protein Assay Protocol [protocols.io]

- 8. nsjbio.com [nsjbio.com]

- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 10. sysy.com [sysy.com]

- 11. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 12. bio-rad.com [bio-rad.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. static.igem.org [static.igem.org]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bosterbio.com [bosterbio.com]

- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. ECL Western Blotting Substrate Protocol [promega.com]

- 21. med.upenn.edu [med.upenn.edu]

- 22. bio-rad.com [bio-rad.com]

Application Notes and Protocols for PROTAC CDK9 Degrader-1

Determining Cell Viability Following Treatment with PROTAC CDK9 Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] By inducing the degradation of CDK9, this PROTAC (Proteolysis Targeting Chimera) disrupts cellular processes that are often dysregulated in cancer, making it a promising therapeutic agent.[4][5][6] This document provides detailed protocols for assessing the effect of this compound on cell viability using common laboratory assays.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8][9] this compound specifically utilizes the Cereblon (CRBN) E3 ligase to target CDK9 for degradation.[7][10]

Signaling Pathway

The mechanism of action for this compound involves the formation of a ternary complex between CDK9, the PROTAC molecule, and the E3 ubiquitin ligase Cereblon. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 leads to the inhibition of transcriptional elongation, which can induce apoptosis in cancer cells dependent on CDK9 activity.[7][8][11]

This compound Mechanism of Action

Experimental Protocols

Several assays can be employed to measure cell viability. The choice of assay depends on the specific research question and the cell type being studied. Below are detailed protocols for three common cell viability assays: CellTiter-Glo® Luminescent Cell Viability Assay, MTT Assay, and Caspase-Glo® 3/7 Assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12][13]

Materials:

-

This compound

-

Cell line of interest (e.g., HCT116)[10]

-

Appropriate cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[12][15]

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13][14]

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][16]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][16]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[17][18]

Materials:

-

This compound

-

Cell line of interest

-

Appropriate cell culture medium

-

Clear 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][19]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[18][19]

-

Microplate spectrophotometer

Protocol:

-

Cell Seeding: Seed cells into a clear 96-well plate at an optimal density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate for the desired treatment duration.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple precipitate is visible.[20]

-

Solubilization: Add 100-150 µL of solubilization solution to each well.[18][19]

-

Shaking: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17][19]

-

Data Acquisition: Read the absorbance at 570-590 nm using a microplate spectrophotometer.[17]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.[21][22] An increase in caspase 3/7 activity is an indicator of apoptosis induction.

Materials:

-

This compound

-

Cell line of interest

-

Appropriate cell culture medium

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, using a white-walled plate.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[23]

-

Assay Procedure:

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.

Cell Viability Assay Workflow

Data Presentation

Quantitative data from cell viability assays are typically presented in tables to facilitate comparison between different concentrations of the PROTAC and control treatments. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key metric derived from this data.

Table 1: Cell Viability (as % of Control) after Treatment with this compound

| Concentration (nM) | Cell Line A (% Viability) | Cell Line B (% Viability) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |

| 1 | 95 ± 4.5 | 98 ± 3.9 |

| 10 | 78 ± 6.1 | 85 ± 5.5 |

| 100 | 52 ± 3.8 | 60 ± 4.2 |

| 1000 | 15 ± 2.9 | 25 ± 3.1 |

| IC50 (nM) | ~100 | ~150 |

Table 2: Apoptosis Induction (Caspase 3/7 Activity) after Treatment with this compound

| Concentration (nM) | Fold Change in Caspase 3/7 Activity (vs. Control) |

| 0 (Vehicle) | 1.0 |

| 10 | 1.5 ± 0.2 |

| 100 | 3.2 ± 0.4 |

| 1000 | 8.5 ± 0.9 |

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, treatment duration, and other experimental conditions.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to assess the efficacy of this compound in reducing cell viability and inducing apoptosis. The choice of assay should be tailored to the specific experimental goals. Consistent execution of these protocols will yield reliable and reproducible data, which is crucial for the evaluation of this promising therapeutic candidate.

References